5-Methyl-2-oxopiperidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11NO3. It belongs to the piperidine family, which is known for its significant role in medicinal chemistry and drug discovery . This compound is characterized by a piperidine ring substituted with a methyl group, a ketone, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with methyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Another approach involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-methyl-2,6-dioxopiperidine-4-carboxylic acid, while reduction may produce 5-methyl-2-hydroxypiperidine-4-carboxylic acid .
Scientific Research Applications
5-Methyl-2-oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-oxopiperidine-4-carboxylic acid include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methyl-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-3-8-6(9)2-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
GERHZDZQMLUWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)CC1C(=O)O |
Origin of Product |
United States |
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